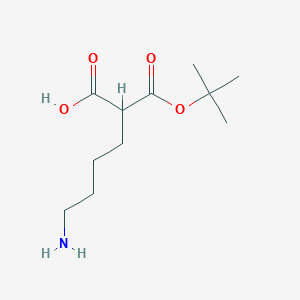

Boc-Epsilon-Aminocaproic acid

CAS No.:

Cat. No.: VC14436718

Molecular Formula: C11H21NO4

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H21NO4 |

|---|---|

| Molecular Weight | 231.29 g/mol |

| IUPAC Name | 6-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hexanoic acid |

| Standard InChI | InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)8(9(13)14)6-4-5-7-12/h8H,4-7,12H2,1-3H3,(H,13,14) |

| Standard InChI Key | VNTPPTFQTSGONS-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)C(CCCCN)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Boc-ε-aminocaproic acid consists of a six-carbon aliphatic chain (caproic acid backbone) with a primary amino group protected by a Boc group at the ε-position and a terminal carboxylic acid. The Boc group () enhances the compound’s stability during synthetic reactions, preventing unwanted side reactions at the amino site .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 35–40 °C |

| Boiling Point | 166 °C at 0.3 mmHg |

| Density | 1.065 ± 0.06 g/cm³ |

| Solubility | Chloroform, Ethyl Acetate; Slightly soluble in water |

| pKa | 4.76 ± 0.10 |

| Storage Conditions | 2–8 °C |

The compound’s low water solubility and preferential dissolution in polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethyl acetate make it ideal for solid-phase peptide synthesis (SPPS) . Its Boc group is cleavable under mild acidic conditions (e.g., trifluoroacetic acid), enabling controlled deprotection in multi-step syntheses .

Synthetic Methodologies

Hydrolytic Synthesis of ε-Aminocaproic Acid Precursors

The unprotected form, ε-aminocaproic acid, is typically synthesized via hydrolytic ring-opening of ε-caprolactam. A patented method involves refluxing ε-caprolactam with barium hydroxide octahydrate () in a water-DMSO solvent system at 105 °C . This reaction proceeds via nucleophilic attack by hydroxide ions, yielding the barium salt of ε-aminocaproic acid, which is subsequently treated with CO₂ to precipitate barium carbonate and isolate the free acid . The process achieves a 98% yield and high purity (99.6–99.8%) .

Applications in Pharmaceutical and Organic Chemistry

Peptide Synthesis

Boc-ε-aminocaproic acid is widely used as a spacer or linker in SPPS to introduce flexibility between peptide domains. Its six-carbon chain reduces steric hindrance, improving binding affinity in therapeutic peptides . For example, it is employed in the synthesis of antibody-drug conjugates (ADCs), where it bridges cytotoxic agents and monoclonal antibodies .

PROTAC Development

As a PROTAC (PROteolysis-TArgeting Chimera) linker, the compound connects E3 ubiquitin ligase ligands and target protein binders. Its hydrophobic chain enhances cell permeability, while the Boc group allows site-specific deprotection for modular assembly .

Analytical Characterization

Spectroscopic Data

-

IR (KBr): 3300 cm⁻¹ (N–H stretch), 1710 cm⁻¹ (C=O, carboxylic acid), 1680 cm⁻¹ (C=O, Boc group) .

-

¹H NMR (DMSO-d₆): δ 1.35 (s, 9H, Boc), 1.40–1.60 (m, 6H, –CH₂–), 2.15 (t, 2H, –CH₂COOH), 3.00 (q, 2H, –CH₂NH–) .

Future Directions

Recent advancements focus on enzymatic synthesis routes using lipases or proteases to achieve greener production. Additionally, its role in nanoparticle functionalization for targeted drug delivery is under exploration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume